
Eleganolone
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Overview
Description
Eleganolone is a natural product found in Bifurcaria bifurcata, Cystoseira brachycarpa, and Cystoseira elegans with data available.
Scientific Research Applications
Neuroprotective Effects
Study Findings : Research has highlighted eleganolone's neuroprotective properties, particularly against neurodegenerative diseases like Parkinson's disease. In vitro studies demonstrated that this compound can revert neurotoxicity induced by the neurotoxin 6-hydroxydopamine in human SH-SY5Y cells by approximately 20% at concentrations ranging from 0.1 to 1 µM over 24 hours. The mechanisms involved include mitochondrial protection, reduction of oxidative stress, and inhibition of the NF-kB pathway, which is crucial for inflammation and apoptosis regulation .
Case Study : A study focusing on this compound's effects on a Parkinson's disease cellular model revealed its potential as a therapeutic agent. The compound was shown to mitigate oxidative stress and inflammation, suggesting its utility in developing new treatments for neurodegenerative conditions .
Anti-inflammatory Properties
Mechanism of Action : this compound exhibits anti-inflammatory effects by modulating pathways associated with inflammation. In a study using lipopolysaccharide-stimulated RAW 264.7 macrophages, this compound demonstrated significant inhibition of inflammatory markers, indicating its potential role in managing inflammatory diseases .
Antioxidant Activity
Research Insights : this compound has been evaluated for its antioxidant activity, which is vital for preventing reactive oxygen species (ROS) damage. The compound effectively scavenges free radicals, contributing to cellular protection against oxidative stress . This property is particularly relevant in the context of aging and chronic diseases where oxidative stress plays a pivotal role.
Antiprotozoal Activity
Evaluation Results : this compound has been tested for its antiprotozoal properties against various parasites, including Trypanosoma brucei and Plasmodium falciparum. The compound exhibited moderate activity with IC50 values of 45 µM against T. brucei and 58 µM against T. cruzi, indicating potential as an alternative treatment for protozoal infections .
Summary of Applications
Properties
CAS No. |
67880-32-4 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(6E,10E,14E)-16-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraen-4-one |
InChI |
InChI=1S/C20H32O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,21H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+ |
InChI Key |
HJFXJURSUUYZPR-GDVLXBNMSA-N |
SMILES |
CC(=CC(=O)CC(=CCCC(=CCCC(=CCO)C)C)C)C |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C |
Canonical SMILES |
CC(=CC(=O)CC(=CCCC(=CCCC(=CCO)C)C)C)C |
Synonyms |
eleganolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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